molecular formula C5H6BrIN2 B6222284 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole CAS No. 2758006-13-0

4-bromo-2-iodo-1,5-dimethyl-1H-imidazole

Cat. No.: B6222284
CAS No.: 2758006-13-0
M. Wt: 300.9
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Description

Overview of Substituted Imidazole (B134444) Chemistry and Significance in Heterocyclic Science

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a fundamental scaffold in a multitude of biologically active molecules and functional materials. Its amphoteric nature allows it to act as both a weak acid and a weak base. The positions on the imidazole ring (C2, C4, and C5) are susceptible to substitution, leading to a vast library of derivatives with diverse properties. Substituted imidazoles are integral to pharmaceuticals, agrochemicals, and materials science. Their significance lies in their ability to engage in various chemical transformations, making them versatile building blocks for more complex molecular architectures.

The Role of Polyhalogenated Azoles as Synthetic Intermediates and Scaffolds

Polyhalogenated azoles, including imidazoles bearing multiple halogen substituents, are highly valuable as synthetic intermediates. The differential reactivity of various halogens (e.g., iodine, bromine) at different positions on the azole ring allows for selective and sequential functionalization. For instance, an iodo-substituent is typically more reactive in cross-coupling reactions than a bromo-substituent, enabling regioselective modifications. This controlled reactivity makes polyhalogenated azoles powerful scaffolds for the construction of complex, multi-substituted heterocyclic systems.

Research Rationale and Scope: Focus on 4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole

The specific compound, this compound, is a subject of interest due to its potential as a highly functionalized building block. The presence of two different halogens at distinct positions, along with two methyl groups, offers a unique combination of steric and electronic properties. The N-methylation at the 1-position prevents tautomerism, providing a fixed regioisomeric structure. The methyl group at the 5-position can also influence the reactivity of the adjacent C4-bromo group. The primary research rationale for investigating this compound is to exploit the differential reactivity of the C-I and C-Br bonds for stepwise elaboration into more complex molecules. The scope of this article is to provide a focused examination of this specific compound, based on available scientific literature.

Historical Context and Evolution of Imidazole Functionalization Methodologies

The functionalization of the imidazole ring has a rich history, evolving from classical methods to modern catalytic techniques. Early methods often relied on electrophilic substitution reactions, which could sometimes lead to mixtures of products, especially with unsubstituted or symmetrically substituted imidazoles. The development of directed metalation, using organolithium reagents, provided a significant step forward in achieving regioselective functionalization.

In recent decades, the advent of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) has revolutionized the synthesis of substituted imidazoles. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the imidazole ring, starting from halogenated precursors. The ability to selectively functionalize polyhalogenated imidazoles has opened up new avenues for the synthesis of complex molecules with tailored properties.

Properties

CAS No.

2758006-13-0

Molecular Formula

C5H6BrIN2

Molecular Weight

300.9

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 2 Iodo 1,5 Dimethyl 1h Imidazole

Regioselective Halogenation Strategies for Imidazole (B134444) Derivatives

Achieving the desired 2,4-dihalogenated pattern on a 1,5-disubstituted imidazole core necessitates sophisticated regioselective halogenation techniques. The electronic nature of the imidazole ring, influenced by the two nitrogen atoms and the methyl substituents, dictates the positions most susceptible to electrophilic attack. Generally, the C2, C4, and C5 positions of the imidazole ring have differing reactivities that can be exploited for selective functionalization. nih.gov

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. harvard.edubaranlab.org For imidazole derivatives, while the imidazole nitrogen itself can act as a directing group, its influence can be complex. In the context of synthesizing 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole, a plausible strategy involves introducing a directing group at the N1 position or leveraging the inherent directing capability of a pre-installed substituent.

However, for the target molecule, the N1 position is occupied by a methyl group, which is not a conventional DMG. A more viable DoM approach would involve first synthesizing a precursor with a suitable DMG at N1, such as an ethoxymethyl (EOM) or triisopropylsilyl (TIPS) group, which could then be replaced by a methyl group later in the synthesis. Alternatively, a pre-existing substituent on the ring could direct metalation. For instance, if a bromo group is first installed at the 4-position, subsequent lithiation would be directed to the C5 position. To achieve iodination at the C2 position, which is the most acidic proton on the imidazole ring, direct deprotonation with a strong base like n-butyllithium (n-BuLi) followed by quenching with an iodine source is a standard and effective method. youtube.comrsc.org

The general principle involves treating the N-protected imidazole with an organolithium base to form the aryllithium intermediate, which is then trapped by an electrophilic halogenating agent (e.g., I₂, Br₂, or C₂Cl₆). The choice of base, solvent, and temperature is critical to prevent side reactions. uwindsor.ca

Table 1: General Conditions for Directed Metalation of Imidazoles

ParameterConditionPurpose
Base n-BuLi, s-BuLi, LDADeprotonation at the most acidic position (C2)
Solvent THF, Diethyl EtherAprotic, coordinating solvents to stabilize the organolithium intermediate
Temperature -78 °C to 0 °CLow temperatures to maintain the stability of the lithiated species
Halogen Source I₂, N-Iodosuccinimide (NIS)Electrophilic trap for the organolithium intermediate

Given the need for two different halogens at specific positions, a sequential halogenation protocol is essential. nih.gov This approach involves introducing the halogens one at a time, taking advantage of the changing electronic properties of the imidazole ring after each substitution. A logical sequence for the synthesis of this compound would start with the bromination of 1,5-dimethyl-1H-imidazole.

Electrophilic bromination of 1,5-dimethyl-1H-imidazole would be expected to occur at the most electron-rich and sterically accessible position. The C4 position is generally activated for electrophilic substitution. Reagents like N-Bromosuccinimide (NBS) in a suitable solvent like hexafluoroisopropanol (HFIP) or acetonitrile (B52724) can achieve regioselective bromination. organic-chemistry.orgresearchgate.net

Once 4-bromo-1,5-dimethyl-1H-imidazole is formed, the second halogen, iodine, can be introduced at the C2 position. The C2 proton is the most acidic proton on the imidazole ring, making it susceptible to deprotonation by a strong base followed by quenching with an electrophilic iodine source. This two-step sequence ensures that each halogen is installed at the correct position without forming significant isomeric byproducts. youtube.com The use of N-halosuccinimides in HFIP has been shown to be effective for the mild and regioselective halogenation of various heterocycles. organic-chemistry.org

Halogen exchange reactions, such as the Finkelstein reaction, provide another strategic route for introducing specific halogens. manac-inc.co.jpmanac-inc.co.jp This type of reaction is particularly useful for synthesizing iodoarenes from the corresponding bromoarenes. manac-inc.co.jp In the context of the target molecule, one could envision a scenario where a 2,4-dibromo-1,5-dimethyl-1H-imidazole intermediate is synthesized first. Subsequently, a selective halogen exchange at the C2 position could replace one of the bromine atoms with iodine.

This selectivity can often be achieved due to the differential reactivity of the C-Br bonds at the C2 and C4 positions. The C2 position is generally more reactive towards nucleophilic substitution and metal-catalyzed reactions. Metal-mediated halogen exchange reactions, often catalyzed by copper or palladium complexes, can facilitate this transformation under milder conditions than the classic Finkelstein reaction. nih.gov For instance, reacting the dibromo-intermediate with a source of iodide ions (e.g., NaI or KI) in the presence of a suitable catalyst could lead to the desired 4-bromo-2-iodo product. nih.gov

Multi-step Synthetic Pathways to this compound

A complete synthetic pathway to this compound would logically start from a readily available precursor and incorporate the regioselective strategies discussed above.

The synthesis would commence with the preparation of the precursor, 1,5-dimethyl-1H-imidazole. This can be achieved through various established methods for imidazole ring formation. organic-chemistry.orgutrgv.edu One common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde, ammonia, and a primary amine.

Once the 1,5-dimethyl-1H-imidazole precursor is obtained, the first regioselective functionalization step is the introduction of the bromine atom at the C4 position. This can be accomplished via electrophilic bromination using a reagent like N-Bromosuccinimide (NBS). The reaction conditions, such as solvent and temperature, must be carefully controlled to favor monobromination at the desired position. google.com

With the 4-bromo-1,5-dimethyl-1H-imidazole intermediate in hand, the next step is the iodination of the C2 position. As previously mentioned, the most effective method for this transformation is deprotonation of the C2-H with a strong organolithium base (e.g., n-BuLi) at low temperature, followed by quenching the resulting anion with an electrophilic iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS). rsc.org This sequence provides a direct and high-yielding route to the final target compound.

The success of this multi-step synthesis hinges on the optimization of reaction conditions for each step to maximize yield and regioselectivity. researchgate.net Key parameters to consider include the choice of halogenating agent, solvent, temperature, and reaction time. researchgate.net

For the initial bromination step, a screening of different brominating agents (e.g., NBS, Br₂) and solvents (e.g., CH₃CN, DMF, CCl₄) would be necessary to identify the conditions that give the highest selectivity for the 4-bromo isomer. researchgate.net The use of catalysts or additives might also be explored to enhance the reaction rate and selectivity. nih.gov

For the subsequent iodination step, the choice of base, its stoichiometry, and the reaction temperature are critical. Incomplete deprotonation or side reactions can be minimized by careful control of these parameters. The table below outlines a hypothetical optimization study for the iodination step.

Table 2: Hypothetical Optimization of the Iodination of 4-Bromo-1,5-dimethyl-1H-imidazole

EntryBase (Equivalents)SolventTemperature (°C)Iodine SourceYield of this compound (%)
1n-BuLi (1.1)THF-78I₂75
2s-BuLi (1.1)THF-78I₂82
3LDA (1.2)THF-78I₂68
4n-BuLi (1.1)Diethyl Ether-78I₂70
5s-BuLi (1.1)THF-40I₂65 (with side products)
6s-BuLi (1.1)THF-78NIS85

Based on such optimization studies, the ideal conditions can be established to ensure an efficient and selective synthesis of this compound. rsc.orgresearchgate.net

Emerging Green Chemistry Approaches in Halogenated Imidazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of halogenated imidazoles to minimize environmental impact and enhance safety. These approaches focus on the use of less hazardous reagents, alternative solvents, and energy-efficient reaction conditions.

Recent research has highlighted several green strategies applicable to the synthesis of compounds like this compound. A highly eco-friendly aqueous approach has been utilized for carbon-carbon bond formation in the synthesis of imidazole-based pyrimidine (B1678525) hybrids, which involves the reaction of nitroimidazoles with carbon nucleophiles in water. nih.gov This method avoids the use of volatile and toxic organic solvents, a key tenet of green chemistry.

Furthermore, the use of microwave-assisted organic synthesis represents a significant advancement. For instance, a solvent-free microwave-assisted method has been developed for the synthesis of 4,5-disubstituted imidazoles, demonstrating the potential for rapid and efficient reactions with reduced energy consumption. organic-chemistry.org Another green approach involves electrochemical methods. An electrochemical desulfurization of 2-mercapto-imidazoles to yield imidazoles has been reported, which is mediated by bromide and conducted in a simple setup, showcasing a move away from traditional, often harsh, chemical reagents. organic-chemistry.org

The choice of solvent plays a critical role in the greenness of a synthetic process. Studies on the synthesis of ionic liquids, which can involve imidazolium (B1220033) structures, have shown that solvent polarity and hydrogen bonding capabilities significantly affect reaction rates. ku.edu For instance, polar aprotic solvents can enhance the rate of N-alkylation reactions, a common step in imidazole synthesis, while polar protic solvents may hinder it. ku.edu The use of recyclable Gemini imidazole compounds in ethylene (B1197577) glycol for biomass processing further illustrates the potential for developing more sustainable solvent systems. acs.org

In the context of halogenation, the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), is a common method. chemicalbook.comgoogle.com While effective, green chemistry principles encourage the exploration of alternative halogenating agents and catalytic systems that are more atom-economical and generate less waste. For the synthesis of this compound, a green approach would prioritize a one-pot synthesis, minimizing purification steps and the use of hazardous solvents like chloroform (B151607) and DMF, which are often employed in traditional halogenation reactions. google.comguidechem.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Halogenated Imidazoles

Feature Traditional Approach Green Chemistry Approach
Solvents Chlorinated hydrocarbons (e.g., Chloroform), DMF, Acetic Acid google.comguidechem.com Water, nih.gov Ionic Liquids, ku.edu Ethylene Glycol, acs.org Solvent-free conditions organic-chemistry.org
Reagents Elemental Bromine (Br2), guidechem.com Strong Acids/Bases pharmaguideline.com N-Bromosuccinimide (NBS), chemicalbook.com Electrochemical methods, organic-chemistry.org Catalytic systems
Energy Conventional heating (reflux) guidechem.com Microwave irradiation, organic-chemistry.org Room temperature reactions
Waste Significant solvent and reagent waste Reduced waste, recyclable catalysts and solvents

Scalability and Industrial Viability of Synthetic Routes for this compound

The scalability and industrial viability of a synthetic route are crucial for the commercial production of this compound. Key considerations include cost-effectiveness, safety, yield, and the ease of purification.

A recent study detailed a cost-effective and scalable synthesis of the related compound, 4-bromo-1,2-dimethyl-1H-imidazole, which serves as an important building block for bioactive molecules. researchgate.net This process highlights the importance of selecting an appropriate starting material, in this case, 1,2-dimethyl-1H-imidazole, to avoid the formation of regioisomers, a common issue in imidazole synthesis. researchgate.net The selective debromination was achieved using isopropyl magnesium chloride, demonstrating a scalable and high-yielding method. researchgate.net

For the synthesis of this compound, a potential scalable route would likely start from 1,5-dimethyl-1H-imidazole. The regioselective introduction of the bromo and iodo groups is a critical challenge. The order of halogenation would be crucial. Given the directing effects of the methyl groups and the existing halogen, a carefully optimized, multi-step, one-pot synthesis would be desirable for industrial application.

The development of kilogram-scale syntheses for related nitroimidazole building blocks, such as 2-bromo-4-nitro-1H-imidazole, provides valuable insights into scalable processes. researchgate.net These methods often involve the optimization of reaction conditions to ensure safety and high yields, for example, through the use of in situ reductive deiodination for selective debromination. researchgate.net Such strategies, which avoid the isolation of potentially hazardous intermediates and reduce the number of unit operations, are highly favored in industrial settings.

The choice of reagents and their cost is a major factor in industrial viability. While reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are effective for laboratory-scale synthesis, their cost may be prohibitive for large-scale production. Therefore, exploring more economical halogenating agents and catalytic methods is essential.

Table 2: Key Factors for Industrial Scale-Up of this compound Synthesis

Factor Consideration Potential Solution
Starting Material Availability and cost of 1,5-dimethyl-1H-imidazole. Develop an efficient and cost-effective synthesis of the starting material itself.
Regioselectivity Controlled introduction of bromine at C4 and iodine at C2. Stepwise halogenation with careful control of reaction conditions (temperature, solvent, catalyst). youtube.comnih.gov
Yield & Purity Maximizing the yield of the desired product while minimizing impurities. Optimization of reaction parameters; development of efficient purification methods (e.g., crystallization over chromatography). researchgate.net
Safety Handling of potentially hazardous reagents and intermediates. Use of less hazardous reagents; development of in situ generation of reactive species. researchgate.net
Cost-Effectiveness Overall process cost, including raw materials, energy, and waste disposal. High-yielding reactions, use of catalysts, and solvent recycling. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 2 Iodo 1,5 Dimethyl 1h Imidazole

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates like 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole, the key challenge and opportunity lie in the selective functionalization of one C-X bond over the other.

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for their broad applicability and functional group tolerance. barcelonafinechemicals.commedchemexpress.com The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netenovationchem.com

For this compound, the difference in reactivity between the C-I and C-Br bonds is the primary determinant of selectivity. The C-I bond is weaker and more readily undergoes oxidative addition to Pd(0) than the C-Br bond. This reactivity trend (C-I > C-Br > C-Cl) is well-established in cross-coupling chemistry. nih.gov Therefore, palladium-catalyzed reactions are expected to occur selectively at the C2-iodo position.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a versatile method for forming C-C bonds. nih.govclockss.org In the case of di- or tri-halogenated imidazoles, selective coupling has been demonstrated. For instance, the reaction of 2,4,5-tribromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole with one equivalent of an arylboronic acid resulted in selective arylation at the C2 position. clockss.org This suggests that for this compound, a Suzuki-Miyaura reaction would selectively replace the iodine atom.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org The higher reactivity of the C-I bond is also dominant in this reaction. Studies on dihaloquinolines have shown that the acetylene (B1199291) group adds preferentially to the site of the more reactive iodide substituent. nih.gov Thus, a selective Sonogashira coupling at the C2 position of this compound is the anticipated outcome, yielding a 2-alkynyl-4-bromo-1,5-dimethyl-1H-imidazole.

Negishi Coupling: The Negishi coupling employs organozinc reagents and is known for its high reactivity and functional group tolerance. Similar to other palladium-catalyzed couplings, the selectivity is governed by the rate of oxidative addition, making the C-I bond the preferred reaction site. medchemexpress.com

The table below illustrates the expected selective outcome of these palladium-catalyzed reactions on the title compound, based on the reactivity of analogous substrates.

Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Expected Major Product
Suzuki-Miyaura Arylboronic Acid (ArB(OH)₂) 2-Aryl-4-bromo-1,5-dimethyl-1H-imidazole
Sonogashira Terminal Alkyne (RC≡CH) 2-Alkynyl-4-bromo-1,5-dimethyl-1H-imidazole
Negishi Organozinc Reagent (RZnX) 2-Alkyl/Aryl-4-bromo-1,5-dimethyl-1H-imidazole

Copper-catalyzed or mediated reactions, such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-C bonds. acs.org In reactions involving substrates with both bromine and iodine, copper-mediated couplings generally show high selectivity for reaction at the C-I bond. acs.org For instance, in the synthesis of the drug Etonitazene, a copper(I) chloride/TMEDA system was used to couple a 2-iodo- or 2-bromo-phenylamine, with the iodo-analogue showing optimal activity. wikipedia.org This preference indicates that a copper-mediated amination or etherification of this compound would likely occur at the C2 position.

While direct C-H functionalization is a powerful strategy for modifying the imidazole (B134444) core, acs.org the presence of two reactive halogen atoms in this compound makes cross-coupling reactions at these sites far more probable under typical catalytic conditions. Any C-H functionalization would likely require conditions where the C-X bonds are unreactive or have already been functionalized.

The regioselectivity of metal-catalyzed cross-coupling reactions on the imidazole ring is governed by a combination of steric and electronic factors. The C2 position of the imidazole ring is generally more electron-deficient and sterically accessible than the C4 and C5 positions, favoring oxidative addition at C2. clockss.org In this compound, this inherent electronic preference is strongly reinforced by the superior leaving group ability of iodide compared to bromide in the oxidative addition step.

The methyl groups at the N1 and C5 positions also exert steric influence, potentially hindering access to the C4 and C5 positions and further favoring reaction at the more exposed C2 position. The combination of the C-I bond's lability (electronic effect) and the substitution pattern of the imidazole ring (steric effect) leads to a high predicted selectivity for functionalization at the C2-iodo position.

Advanced Spectroscopic and X Ray Diffraction Analysis of 4 Bromo 2 Iodo 1,5 Dimethyl 1h Imidazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole, a combination of 1D and 2D NMR experiments would provide a complete picture of its molecular structure.

Structural Elucidation via ¹H, ¹³C, and 2D NMR Techniques

The structural confirmation of this compound would rely on a suite of NMR experiments.

¹³C NMR: The carbon-13 NMR spectrum would provide information about the carbon framework of the molecule. It is expected to show signals for the two methyl carbons and the three carbons of the imidazole (B134444) ring. The carbons directly attached to the bromine and iodine atoms (C4 and C2, respectively) would exhibit characteristic chemical shifts due to the heavy atom effect. The remaining imidazole carbon (C5) and the two methyl carbons would also have distinct resonances. Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between the CH₃ and quaternary carbons.

2D NMR: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguous assignment of all proton and carbon signals. HSQC would correlate the proton signals of the methyl groups to their directly attached carbon atoms. HMBC would reveal longer-range couplings (typically 2-3 bonds), for instance, between the protons of the methyl groups and the carbons of the imidazole ring, thus confirming the connectivity and substitution pattern of the entire molecule.

Interactive Table: Expected NMR Data for this compound

NucleusTechniqueExpected Chemical Shift Range (ppm)Expected MultiplicityInferred Structural Information
¹H1D NMR2.0 - 4.0SingletN-CH₃ group
¹H1D NMR2.0 - 3.0SingletC-CH₃ group
¹³C1D NMR140 - 150-C2 (attached to Iodo)
¹³C1D NMR110 - 125-C4 (attached to Bromo)
¹³C1D NMR125 - 140-C5 (attached to C-CH₃)
¹³C1D NMR30 - 40-N-CH₃ carbon
¹³C1D NMR10 - 20-C-CH₃ carbon

Dynamic NMR Studies for Tautomeric or Conformational Analysis

For certain imidazole derivatives, dynamic NMR (DNMR) studies can provide insights into dynamic processes such as tautomerism or restricted rotation. nih.govresearchgate.netresearchgate.net In the case of this compound, the nitrogen at position 1 is methylated, which precludes the possibility of the common proton-based tautomerism seen in N-unsubstituted imidazoles. researchgate.net However, DNMR could potentially be used to study restricted rotation around the C-N bonds if significant steric hindrance exists, which might be observable at low temperatures.

Mass Spectrometry (MS) Techniques for Isotopic Abundance and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn would confirm its elemental formula (C₅H₆BrIN₂). A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

The fragmentation pathways would likely involve the loss of the substituents. Common fragmentation steps could include the loss of a methyl radical (•CH₃), a bromine atom (•Br), or an iodine atom (•I). The relative abundance of the fragment ions would provide further clues about the stability of different parts of the molecule.

Interactive Table: Expected Mass Spectrometry Data for this compound

Ionm/z (relative to ⁷⁹Br and ¹²⁷I)Interpretation
[C₅H₆⁷⁹BrIN₂]⁺311.88Molecular Ion
[C₅H₆⁸¹BrIN₂]⁺313.88Isotopic Peak of Molecular Ion
[C₅H₆IN₂]⁺192.96Loss of Bromine
[C₅H₆BrN₂]⁺172.97Loss of Iodine
[C₄H₃BrIN₂]⁺296.86Loss of Methyl Radical

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.

Determination of Solid-State Molecular Conformation and Geometry

A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. mdpi.com This data would offer an unambiguous confirmation of the connectivity and the geometry of the imidazole ring and its substituents. It would reveal the planarity of the imidazole ring and the orientation of the methyl groups relative to the ring.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

The crystal packing of this compound would be dictated by various intermolecular interactions. nih.gov Given the presence of bromine and iodine atoms, halogen bonding is a highly anticipated interaction. acs.org Halogen bonding occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen atom of the imidazole ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the characterization of molecular structures. In the context of this compound and its derivatives, these methods are indispensable for confirming the presence of key functional groups and for real-time monitoring of synthetic transformations. The vibrational spectrum of a molecule is a unique fingerprint, arising from the various vibrational modes of its constituent atoms, including stretching, bending, rocking, and torsional motions.

Infrared spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule that induce a change in the dipole moment. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser source. The scattered light contains photons that have lost (Stokes scattering) or gained (anti-Stokes scattering) energy corresponding to the vibrational energy levels of the molecule. A key distinction is that Raman active modes involve a change in the polarizability of the molecule. These two techniques are often complementary, as vibrations that are strong in IR may be weak in Raman, and vice versa.

Functional Group Identification

Imidazole Ring Vibrations: The core imidazole ring gives rise to a series of characteristic vibrations. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net The C-H stretching vibrations of the imidazole ring are expected above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. nih.gov The in-plane and out-of-plane bending vibrations of the C-H bonds and the ring itself occur at lower frequencies.

Methyl Group Vibrations: The two methyl groups (at the N1 and C5 positions) will exhibit characteristic C-H stretching vibrations in the 2950-2850 cm⁻¹ region for asymmetric and symmetric stretches, respectively. C-H bending vibrations for the methyl groups are expected around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Carbon-Halogen Vibrations: The presence of bromine and iodine substituents on the imidazole ring is a defining feature of this molecule. The C-Br stretching vibration is typically observed in the 700-500 cm⁻¹ range. americanpharmaceuticalreview.com The C-I stretching vibration is expected at even lower frequencies, generally below 600 cm⁻¹, due to the higher mass of the iodine atom. These bands can sometimes be weak and may be coupled with other vibrations in the fingerprint region (below 1500 cm⁻¹), making definitive assignment challenging without theoretical calculations.

A summary of the expected vibrational frequencies for the key functional groups in this compound is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Imidazole RingC-H Stretch3100 - 3000IR, Raman
Imidazole RingC=C / C=N Stretch1600 - 1400IR, Raman
Methyl GroupC-H Stretch2950 - 2850IR, Raman
Methyl GroupC-H Bend1450, 1375IR
Carbon-BromineC-Br Stretch700 - 500IR, Raman
Carbon-IodineC-I Stretch< 600IR, Raman

Detailed Research Findings from Analogous Compounds:

Studies on related imidazole derivatives provide further insight. For instance, theoretical calculations on imidazole and its various forms have helped in the assignment of their complex vibrational spectra. researchgate.net Experimental and computational studies on other halogenated aromatic compounds also support the expected frequency ranges for C-Br and C-I stretches. For example, in 2-(4-Bromophenyl)-1H-benzimidazole, vibrational analysis has been conducted using DFT calculations to assign the various modes. researchgate.net While not a direct match, the principles of how a bromine substituent on an aromatic ring influences the vibrational spectra are transferable.

Reaction Monitoring

Vibrational spectroscopy, particularly in-situ (in the reaction vessel) IR and Raman spectroscopy, is a powerful Process Analytical Technology (PAT) tool for monitoring chemical reactions in real-time. mdpi.com This allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis.

Monitoring the Synthesis of Halogenated Imidazoles:

The synthesis of this compound would likely involve the halogenation of a 1,5-dimethyl-1H-imidazole precursor. Vibrational spectroscopy can be employed to monitor the key steps of such a synthesis.

Disappearance of Reactant Signals: The progress of the reaction can be followed by monitoring the decrease in the intensity of vibrational bands characteristic of the starting material. For example, if starting from 1,5-dimethyl-1H-imidazole, the disappearance of the C-H stretching or bending modes at the 2 and 4 positions of the imidazole ring could be tracked.

Appearance of Product Signals: Concurrently, the appearance and increase in intensity of bands corresponding to the C-Br and C-I stretches would indicate the formation of the halogenated product. For instance, the emergence of a band in the 700-500 cm⁻¹ region could signify the formation of the C-Br bond. americanpharmaceuticalreview.com

Intermediate Tracking: In some cases, reactive intermediates may be detected, providing valuable mechanistic insights.

Case Study Example: Halogen-Lithium Exchange Monitoring

A relevant example of using in-situ spectroscopy for reaction monitoring is the study of a halogen-lithium exchange reaction. In one study, in-situ Raman and IR spectroscopy were used to monitor the reaction of an aryl bromide with n-hexyllithium. americanpharmaceuticalreview.com The disappearance of the Raman band for the C-Br stretch at 262 cm⁻¹ was used to track the consumption of the aryl bromide. This demonstrates the feasibility of using vibrational spectroscopy to monitor reactions involving carbon-halogen bonds.

Case Study Example: Grignard Reaction Monitoring

The synthesis of substituted imidazoles can sometimes involve Grignard reagents. In-situ FTIR and NIR (Near-Infrared) spectroscopy have been successfully used to monitor and control Grignard reactions. sigmaaldrich.combldpharm.com For example, the consumption of a ketone reactant and the formation of an alkoxide product in a Grignard alkylation reaction have been monitored in real-time. This methodology could be adapted to monitor the synthesis of imidazole precursors or their subsequent functionalization.

The data that could be generated from in-situ monitoring of a hypothetical synthesis of this compound is illustrated in the table below.

Time (min)Reactant Peak Intensity (a.u.)Product Peak Intensity (a.u.)Reaction Stage
01.000.00Start of reaction
100.750.25Reaction progressing
300.200.80Nearing completion
60< 0.05> 0.95Reaction complete

This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and ensures the safety and efficiency of the process.

Computational and Theoretical Investigations of 4 Bromo 2 Iodo 1,5 Dimethyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides valuable insights into molecular structure and reactivity. For a molecule like 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole, DFT would be the primary tool for foundational electronic analysis.

Electronic Structure, Molecular Orbitals, and Energetics

DFT calculations can determine the optimized geometric structure of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. Studies on similar substituted imidazoles have successfully used DFT methods, such as B3LYP with a 6-31G** basis set, to predict these geometric parameters. nih.gov The presence of bulky bromine and iodine atoms, along with methyl groups, would likely introduce some steric strain, causing slight deviations from a perfectly planar imidazole (B134444) ring.

A key output of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For instance, a study on various imidazole derivatives found that substituents significantly influence this energy gap, with a smaller gap correlating to better corrosion inhibition properties. researchgate.net In this compound, the electron-withdrawing nature of the halogen atoms would be expected to lower both HOMO and LUMO energy levels.

Illustrative Table of DFT-Calculated Parameters for a Substituted Imidazole

Parameter Value
HOMO Energy -7.199 eV
LUMO Energy -2.985 eV
HOMO-LUMO Gap 4.214 eV
Dipole Moment 6.125 Debye

Data based on a representative 6-methyl-2-(4-chlorophenylimidazole)[1,2α]pyridine compound for illustrative purposes. researchgate.net

Prediction of Reactivity and Regioselectivity

DFT is instrumental in predicting how and where a molecule will react. By calculating the Molecular Electrostatic Potential (MEP) surface, one can visualize the electron density distribution. For this compound, the MEP surface would likely show regions of negative potential (nucleophilic sites) around the nitrogen atoms and positive potential (electrophilic sites) around the hydrogen atoms of the methyl groups and, notably, on the halogen atoms, a phenomenon known as the σ-hole. youtube.com The σ-hole is a region of positive electrostatic potential on the outermost portion of a halogen atom, making it a potential site for halogen bonding.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net These calculations help in understanding the molecule's behavior in various chemical environments.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. halo.scienceyoutube.com An MD simulation of this compound would provide a dynamic view of its behavior, revealing its conformational flexibility and interactions with its environment.

By simulating the molecule in a solvent, such as water, MD can elucidate the role of solvent effects. These simulations track the trajectory of every atom based on classical mechanics, allowing researchers to observe how solvent molecules arrange around the solute and how intermolecular forces, like hydrogen or halogen bonds, influence its orientation and stability. nih.gov For this specific imidazole, simulations would reveal the stability of different conformers arising from the rotation of the methyl groups and how solvent interactions might favor certain orientations. Such simulations are crucial for understanding how a molecule behaves in a realistic biological or chemical system. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

To gain deeper insight into the chemical bonds, QTAIM and NBO analyses are employed. These methods partition the electron density from a DFT calculation to describe bonding interactions in greater detail.

QTAIM analysis defines atoms and bonds based on the topology of the electron density. nih.govresearchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of a chemical bond. For this compound, analyzing the BCPs for the C-I and C-Br bonds would quantify their degree of covalent versus ionic character and identify weaker non-covalent interactions within the molecule. orientjchem.org

Illustrative Table of NBO Analysis for a Halogen Bond

Interaction (Donor -> Acceptor) E(2) (kcal/mol)
LP(1) N -> σ* (C-Br) 0.58
LP(1) N -> σ* (C-I) 0.62
LP(2) Br -> σ* (C-N) 1.20
LP(3) I -> σ* (C-N) 1.55

E(2) represents the stabilization energy. Values are hypothetical and for illustrative purposes.

Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Interaction Analysis

When two molecules interact, SAPT is a powerful method for calculating the interaction energy and decomposing it into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion (van der Waals forces). This decomposition is invaluable for understanding the nature of non-covalent interactions.

For this compound, a SAPT analysis of a dimer would be particularly insightful. It could precisely quantify the contribution of halogen bonding, where the electrophilic σ-hole on the iodine or bromine atom interacts with a nucleophilic region of another molecule, such as a nitrogen lone pair. youtube.comnih.govresearchgate.net The analysis would clarify whether the dimer is held together primarily by electrostatic interactions (including halogen and hydrogen bonds) or by dispersion forces, which are often significant for large, polarizable atoms like iodine. nih.gov

In Silico Studies for Structure-Property Relationship (SPR) Development

In silico studies leverage computational data to build models that predict the properties and activities of chemical compounds, establishing a Structure-Property Relationship (SPR). The theoretical data generated for this compound through DFT, MD, and other methods can serve as molecular descriptors in these models. arabjchem.org

For example, calculated properties like the dipole moment, polarizability, HOMO-LUMO gap, and molecular surface area can be correlated with experimental observations such as solubility, reactivity, or biological activity. researchgate.netwikipedia.org By systematically studying a series of related imidazole derivatives, researchers can develop robust QSPR (Quantitative Structure-Property Relationship) models. nih.gov These models are crucial in fields like drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis, thereby accelerating the development of new molecules with desired properties.

Strategic Applications of 4 Bromo 2 Iodo 1,5 Dimethyl 1h Imidazole in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block for Polyfunctionalized Heterocycles

The strategic placement of both a bromine and an iodine atom on the 1,5-dimethyl-1H-imidazole scaffold provides chemists with a powerful tool for the regioselective synthesis of polyfunctionalized heterocycles. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for sequential and controlled introduction of various functional groups through a variety of cross-coupling reactions. This step-wise functionalization is crucial for building complex molecular architectures that would be challenging to assemble through other synthetic routes.

Recent research has highlighted the importance of 4-bromo-1,2-dimethyl-1H-imidazole as a key intermediate in the synthesis of numerous bioactive molecules. researchgate.netthieme.de A cost-effective and scalable synthesis of this compound has been developed, underscoring its significance in medicinal chemistry. thieme.descispace.com The ability to selectively manipulate the bromo and iodo substituents enables the creation of a diverse library of imidazole (B134444) derivatives with tailored properties.

The versatility of halogenated imidazoles as building blocks extends to the synthesis of a wide range of heterocyclic compounds. researchgate.net For instance, 4-bromo-1H-imidazole is a known starting material for producing other functionalized imidazoles, such as 5(4)-bromo-4(5)-nitroimidazole. sigmaaldrich.com The selective reactions at the halogenated positions are fundamental to creating these more complex heterocyclic systems.

Precursor to Structurally Diverse Imidazole Analogs for Chemical Probe Development

The development of chemical probes is essential for exploring biological systems and elucidating the function of proteins and other biomolecules. The 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole scaffold provides an excellent starting point for the synthesis of structurally diverse imidazole analogs that can be used as chemical probes. The two different halogen atoms allow for the programmed introduction of various reporter groups, affinity tags, and reactive functionalities.

This targeted approach enables the creation of tailored molecules designed to interact with specific biological targets. For example, imidazole-containing compounds are known to be involved in a variety of biological processes, and the ability to synthesize a wide range of derivatives from a common precursor is highly advantageous for structure-activity relationship (SAR) studies. chemimpex.comnih.gov These studies are critical in optimizing the potency and selectivity of potential therapeutic agents.

The synthesis of diverse imidazole libraries from precursors like 4-bromo-1H-imidazole has been demonstrated through techniques such as palladium-catalyzed amination, yielding a variety of N-substituted aminoimidazoles. sigmaaldrich.com This highlights the potential for creating a vast chemical space of imidazole-based probes from a single, versatile starting material.

Applications in the Synthesis of Functional Materials Precursors (e.g., Ligands, Polymers)

The unique electronic and structural properties of the imidazole ring make it an attractive component in the design of functional materials. This compound serves as a valuable precursor for the synthesis of monomers and ligands that can be incorporated into polymers and other advanced materials. The ability to selectively functionalize the imidazole core allows for the fine-tuning of the material's properties, such as its electronic conductivity, thermal stability, and photophysical characteristics.

For instance, imidazole derivatives are utilized in the development of organic optoelectronic materials due to their electron-transfer properties. guidechem.com The synthesis of specifically substituted imidazoles is key to creating materials with desired optical and electronic behaviors. The bromo- and iodo-substituents on the imidazole ring can be transformed into various other functional groups, paving the way for the creation of novel polymers and ligands with tailored functionalities.

The incorporation of 4-bromo-1H-imidazole into polymer formulations has been explored to enhance the properties of materials used in coatings and adhesives. chemimpex.com This demonstrates the broader applicability of halogenated imidazoles beyond the realm of pharmaceuticals and into materials science.

Scaffold for the Development of Novel Organometallic and Coordination Complexes

The nitrogen atoms of the imidazole ring are excellent coordinating sites for metal ions, making imidazole-containing molecules valuable ligands in organometallic and coordination chemistry. This compound provides a versatile scaffold for the design and synthesis of novel ligands. The bromo and iodo substituents can be retained to modulate the electronic properties of the resulting metal complex or can be replaced with other functional groups to introduce additional coordination sites or to tune the steric environment around the metal center.

The development of new organometallic complexes is crucial for advancements in catalysis, sensing, and materials science. The ability to systematically modify the ligand structure starting from a common precursor like this compound allows for the rational design of complexes with specific catalytic activities or physical properties.

While direct examples involving this compound in organometallic complexes are not prevalent in the provided search results, the general utility of functionalized imidazoles as ligands is well-established. The principles of ligand design suggest that this particular compound would be a highly valuable starting material for creating a new generation of organometallic and coordination complexes with potentially unique and useful properties.

Future Research Directions and Emerging Paradigms in 4 Bromo 2 Iodo 1,5 Dimethyl 1h Imidazole Chemistry

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The presence of two different halogen atoms on the imidazole (B134444) ring of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole offers opportunities for selective functionalization. Future research will likely focus on the development of novel catalytic systems that can achieve high chemo- and regioselectivity in cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, have been instrumental in the arylation of dihaloazoles. nih.govacs.org Research indicates that by carefully selecting the palladium catalyst and reaction conditions, it is possible to control which carbon-halogen bond reacts. nih.govacs.org For instance, the less reactive C-Br bond can be targeted by employing specific catalyst systems, allowing for sequential and modular construction of diverse molecular architectures. nih.gov Future work will likely involve the design of more sophisticated ligands for palladium that can further enhance this selectivity, enabling the functionalization of either the bromo or iodo position with high precision.

Beyond palladium, other transition metals like copper and ruthenium are emerging as powerful catalysts for C-H bond functionalization and cross-coupling reactions. rsc.orgmdpi.com Ruthenium-based catalysts, for example, have shown high efficiency in the arylation of various heterocyclic compounds. mdpi.com The exploration of these alternative catalytic systems for this compound could unlock new reaction pathways and provide access to a wider range of substituted imidazole derivatives. Organocatalysis also presents a promising avenue, offering metal-free and often milder reaction conditions for selective transformations. rsc.org

Table 1: Comparison of Potential Catalytic Systems for Functionalization

Catalytic SystemPotential AdvantagesResearch Focus
Palladium-based High efficiency in cross-coupling, tunable selectivity. nih.govacs.orgLigand design for enhanced regioselectivity.
Copper-based Cost-effective, promotes various coupling reactions. rsc.orgExploring C-N and C-O bond formations.
Ruthenium-based High activity in C-H functionalization. mdpi.comDirect arylation of the imidazole core.
Organocatalysis Metal-free, mild conditions, unique selectivity. rsc.orgAsymmetric transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The intensification of chemical processes through continuous flow technology offers significant advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. acs.orgnih.gov The integration of the synthesis and functionalization of this compound into flow chemistry platforms represents a key area for future research.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. acs.orgyoutube.com For the synthesis of substituted imidazoles, high-temperature and high-pressure conditions in a continuous flow setup have been shown to be essential for achieving high purity in short reaction times. acs.org This approach can be particularly beneficial for handling potentially hazardous reagents and intermediates often involved in heterocyclic synthesis. youtube.com

Furthermore, the combination of flow chemistry with automated synthesis platforms, driven by machine learning algorithms, is poised to revolutionize the discovery and optimization of new molecules. nih.gov Such automated systems can rapidly screen a wide range of reaction conditions and starting materials, accelerating the development of novel derivatives of this compound. The ability to perform multistep syntheses in a continuous and automated fashion, without the need for isolating intermediates, will significantly streamline the production of complex target molecules. nih.gov

Chemo- and Regioselective Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves introducing chemical modifications at a late stage in the synthesis of a complex molecule. nih.gov This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships. nih.gov For this compound, the development of chemo- and regioselective LSF strategies is a critical area of future research.

The differential reactivity of the C-Br and C-I bonds provides an inherent handle for selective functionalization. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for initial modification at the 2-position. Subsequent functionalization at the 4-position can then be achieved under different catalytic conditions.

Future research will focus on expanding the toolbox of LSF reactions applicable to this scaffold. This includes the development of methods for direct C-H functionalization of the imidazole ring, which would allow for the introduction of new substituents without pre-existing handles. Transition-metal catalysis, particularly with ruthenium and rhodium, has shown promise for the direct arylation of heterocycles. mdpi.com Additionally, photoredox catalysis is emerging as a mild and efficient method for various bond-forming reactions that could be applied to the late-stage modification of this compound derivatives.

Development of Advanced Structure-Activity/Property Relationships for Predictive Design

As the number of derivatives of this compound grows, the development of robust structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) will become increasingly important. nih.govnih.govrflow.ai These models are essential for understanding how specific structural modifications influence the biological activity or material properties of the resulting compounds.

By analyzing the structural and physicochemical properties of a series of related compounds, researchers can identify key features that are crucial for a desired outcome. rflow.ai For instance, in drug discovery, SAR studies can reveal which substituents and in which positions lead to enhanced potency or selectivity for a particular biological target. nih.govnih.gov This knowledge is invaluable for the rational design of new and improved molecules.

Future research in this area will involve the use of computational modeling and machine learning to develop predictive QSAR models. mdpi.com These models can be trained on existing experimental data to predict the activity or properties of virtual compounds, allowing for the in silico screening of large chemical libraries before committing to their synthesis. This predictive design approach can significantly accelerate the discovery of new lead compounds and functional materials based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted α-bromo/iodo ketones with ammonium acetate under solvent-free or low-solvent conditions to enhance atom economy. For example, analogous imidazole derivatives (e.g., 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole) were synthesized using microwave-assisted methods to reduce reaction time and improve purity . Key parameters include:
  • Temperature : 333–353 K for optimal ring closure.
  • Catalysts : Acetic acid or p-toluenesulfonic acid to accelerate cyclization.
  • Halogen source : Sequential halogenation (e.g., bromine followed by iodine) to avoid cross-reactivity.
    Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation of iodine substituents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of FTIR , ¹H/¹³C NMR , and high-resolution mass spectrometry (HRMS) is critical:
  • FTIR : Identifies C-Br (~590 cm⁻¹) and C-I (~500 cm⁻¹) stretches, as well as methyl group vibrations (~2973 cm⁻¹) .
  • NMR : Methyl protons appear as singlets (δ 2.3–2.6 ppm), while aromatic protons are absent due to full substitution. ¹³C NMR confirms halogenation at C4 and C2 .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 301.93 for C₅H₆BrIN₂) .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and ORTEP-3 resolve structural ambiguities in halogenated imidazoles?

  • Methodological Answer : SHELXL refines X-ray diffraction data to model halogen positions and assess thermal displacement parameters. For example, in 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide, SHELX revealed Br···H-C hydrogen bonding critical for crystal packing . ORTEP-3 visualizes intermolecular interactions (e.g., π-stacking or halogen bonding) that influence supramolecular assembly. Key steps:
  • Data collection : High-resolution (<1.0 Å) data for accurate electron density maps.
  • Hydrogen placement : Riding models (C-H = 0.95–0.98 Å) to refine positions .
    Contradictions in bond lengths (e.g., C-Br vs. C-I) can arise from disordered halogens; iterative refinement resolves these .

Q. What strategies mitigate contradictions in biological activity data for halogenated imidazoles?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays (e.g., Staphylococcus aureus vs. Candida albicans) often stem from:
  • Solubility : Use DMSO-water mixtures (≤1% DMSO) to avoid cytotoxicity artifacts .
  • Substituent effects : Compare analogs (e.g., 4-bromo-1-tosyl-1H-imidazole vs. 4-iodo derivatives) to isolate electronic/steric contributions .
  • Dose-response validation : EC₅₀/IC₅₀ curves with triplicate measurements reduce variability .
    Computational docking (e.g., AutoDock Vina) predicts binding modes to EGFR or fungal enzymes, guiding experimental follow-up .

Q. How do hydrogen-bonding patterns in halogenated imidazoles influence their supramolecular chemistry?

  • Methodological Answer : Graph set analysis (e.g., Ettermeyer formalism ) categorizes H-bond motifs:
  • N-H···X (X = Br, I) : Observed in 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole, stabilizing layered crystal structures .
  • C-H···π interactions : Drive packing in 4-bromo-2-iodo derivatives, confirmed via Hirshfeld surface analysis .
    These interactions dictate solubility and melting points, critical for formulation in drug delivery systems.

Key Recommendations

  • Synthetic Optimization : Prioritize halogen sequence (e.g., iodination post-bromination) to avoid steric clashes.
  • Data Validation : Cross-reference crystallographic (SHELX) and spectroscopic data to resolve structural ambiguities.
  • Biological Assays : Include positive controls (e.g., ciprofloxacin) and cytotoxicity screens (e.g., HEK293 cells) for robust activity claims.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.